molecular formula C22H20F3N3O4 B4354097 ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4354097
M. Wt: 447.4 g/mol
InChI Key: VXDOCZOUKYYOGN-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzodioxin moiety, and a trifluoromethyl group

Preparation Methods

The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves multiple steps, starting with the preparation of the core pyrazolo[3,4-b]pyridine structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the cyclopropyl, benzodioxin, and trifluoromethyl groups requires specific reagents and conditions, such as cyclopropyl bromide, 2,3-dihydro-1,4-benzodioxin, and trifluoromethyl iodide, respectively. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Ethyl [3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group, forming amides or other esters.

Scientific Research Applications

Ethyl [3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent, due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl [3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with similar compounds such as:

    Ethyl [3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: This compound lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.

    Ethyl [3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(chloromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate:

The uniqueness of ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4/c1-2-30-18(29)11-28-21-19(20(27-28)12-3-4-12)14(22(23,24)25)10-15(26-21)13-5-6-16-17(9-13)32-8-7-31-16/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDOCZOUKYYOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(F)(F)F)C(=N1)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-CYCLOPROPYL-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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